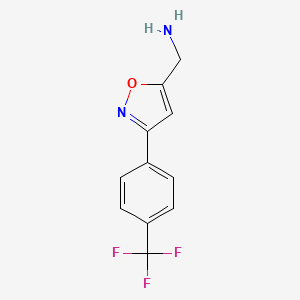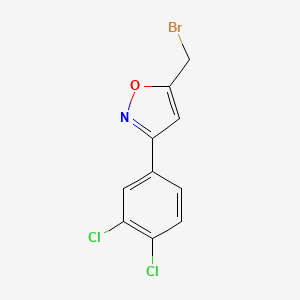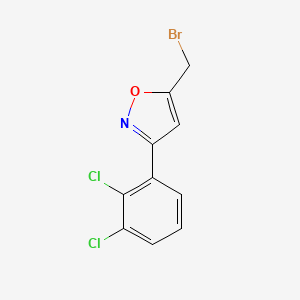
5-Aminomethyl-3-(4-trifluoromethylphenyl) isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminomethyl-3-(4-trifluoromethylphenyl) isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with an aminomethyl group and a trifluoromethylphenyl group. Isoxazoles are known for their significant role in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
The synthesis of 5-Aminomethyl-3-(4-trifluoromethylphenyl) isoxazole typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of an alkyne with a nitrile oxide . This reaction can be catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity. Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Chemical Reactions Analysis
5-Aminomethyl-3-(4-trifluoromethylphenyl) isoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, often using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oximes or nitriles, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Aminomethyl-3-(4-trifluoromethylphenyl) isoxazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Isoxazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-Aminomethyl-3-(4-trifluoromethylphenyl) isoxazole involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar compounds to 5-Aminomethyl-3-(4-trifluoromethylphenyl) isoxazole include other isoxazole derivatives such as:
3,5-Dimethylisoxazole: Known for its use in pharmaceuticals as an anti-inflammatory agent.
4-Phenylisoxazole: Studied for its potential anticancer properties.
5-Methylisoxazole: Used in the synthesis of various bioactive molecules.
Compared to these compounds, this compound is unique due to its trifluoromethylphenyl substitution, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
[3-[4-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)8-3-1-7(2-4-8)10-5-9(6-15)17-16-10/h1-5H,6,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFLNZGDBYVUPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(Bromomethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole](/img/structure/B7895364.png)




![[3-(4-Bromophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895416.png)
![[3-(4-Bromo-2-fluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895425.png)
![[3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895432.png)
![[3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine](/img/structure/B7895439.png)
![[3-(3,4-Difluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895445.png)
